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Compound Name: N-Arachidonoyl Taurine

Cat. No.: B609420 Get Quote

For Researchers, Scientists, and Drug Development Professionals

N-Arachidonoyl Taurine (NAT) is an endogenous lipid mediator implicated in a range of

physiological processes. As a member of the N-acyl amide family, it shares structural

similarities with the endocannabinoid anandamide. This guide provides a cross-species

comparison of NAT biosynthesis and signaling, summarizing key quantitative data, detailing

experimental protocols, and visualizing relevant pathways to support further research and drug

development in this area.

I. Biosynthesis and Degradation of N-Arachidonoyl
Taurine: A Cross-Species Overview
The production and breakdown of NAT involve a series of enzymatic reactions that can differ

between species, leading to variations in its tissue levels and biological activity.

Biosynthesis
NAT is synthesized by the conjugation of arachidonic acid to taurine. This process is primarily

catalyzed by N-acyltransferases. In mice, Bile Acid-CoA:amino acid N-acyltransferase (BAAT),

an enzyme also involved in bile acid metabolism, has been identified as a key synthase for

polyunsaturated N-acyl taurines (NATs), including NAT, in the liver.[1] The murine genome also

contains two other peroxisomal acyltransferases, ACNAT1 and ACNAT2. While ACNAT1 and

ACNAT2 can conjugate saturated fatty acids to taurine, ACNAT1 is unable to use arachidonoyl-

CoA as a substrate.[2] Notably, functional homologs of ACNAT1 and ACNAT2 have not been
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identified in humans, suggesting that BAAT may be the primary enzyme for NAT synthesis in

human liver.[2]

Degradation
The primary enzyme responsible for the degradation of NAT is Fatty Acid Amide Hydrolase

(FAAH).[3] This serine hydrolase breaks down NAT into arachidonic acid and taurine. FAAH is

highly conserved across mammalian species, including humans, rats, and mice.[4] However,

species-specific differences in the enzyme's activity and inhibitor sensitivity have been

reported, which can influence the half-life and signaling of NAT.[5]

II. Quantitative Data Comparison
Direct cross-species comparisons of absolute NAT levels and enzyme kinetics are not

extensively documented in the literature. The following tables summarize the available

quantitative data.

Table 1: Endogenous Levels of N-Arachidonoyl Taurine (NAT)
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Species Tissue/Fluid
Concentration
(pmol/g or
pmol/mL)

Citation

Mouse Brain ~13.1 ± 2.1 pmol/g [6]

Mouse Liver (FAAH -/-)

Levels are highly

elevated, with

polyunsaturated NATs

showing 5-100 fold

increases.

[7]

Mouse Kidney (FAAH -/-)

Levels can reach up

to ~5000 pmol/g for

some polyunsaturated

NATs.

Human Plasma

N-oleoyl taurine is the

most abundant NAT,

but specific NAT levels

are not well-

documented.

[3][8]

Rat Brain

N-arachidonoyl PE (a

precursor) is present

at 22 ± 16 pmol/gm.

[9]

Note: Directly comparable quantitative data for NAT levels across different species in the same

tissues are limited. Much of the available data comes from studies on FAAH knockout mice,

where NAT levels are artificially elevated.

Table 2: Enzyme Kinetics for NAT Biosynthesis and Degradation
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Enzyme Species
Substrate(s
)

Km
Vmax or
kcat

Citation

BAAT Human
Cholyl-CoA,

Taurine

Taurine: 1.1

mM
-

BAAT Human
Cholyl-CoA,

Glycine

Glycine: 5.8

mM
-

ACNAT1 Mouse
Palmitoyl-

CoA, Taurine
11 µM

159.5

nmol/min/mg

FAAH Rat Anandamide 13 ± 2 µM
4.9 ± 0.3

nmol/min/mg

FAAH-2 Human Anandamide 7.9 ± 1.5 µM
0.71 ± 0.04

nmol/mg/min
[10]

Note: Kinetic data for BAAT with arachidonoyl-CoA and taurine are not readily available.

Similarly, specific kinetic parameters for FAAH with N-Arachidonoyl Taurine as a substrate

across different species are not well-documented in the available literature.

Table 3: Receptor Activation by N-Arachidonoyl Taurine (NAT)

Receptor Species Assay Type EC50 / Ki Citation

TRPV1 Not Specified Calcium Flux 28 µM

TRPV4 Not Specified Calcium Flux 21 µM

Note: There is currently no direct evidence in the searched literature for the binding or

activation of GPR55 by N-Arachidonoyl Taurine.

III. Signaling Pathways of N-Arachidonoyl Taurine
NAT primarily exerts its biological effects through the activation of Transient Receptor Potential

(TRP) channels, particularly TRPV1 and TRPV4.

TRPV1 and TRPV4 Signaling
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Activation of TRPV1 and TRPV4, which are non-selective cation channels, by NAT leads to an

influx of calcium ions (Ca²⁺) into the cell. This increase in intracellular calcium can trigger a

variety of downstream signaling cascades, influencing processes such as neurotransmission

and insulin secretion.[11] In the prefrontal cortex of mice, NAT has been shown to enhance

glutamatergic synaptic transmission, an effect that is dependent on TRPV1 activation.[11]
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NAT signaling through TRPV1 and TRPV4 channels.

IV. Experimental Protocols
A. Quantification of N-Arachidonoyl Taurine by LC-
MS/MS
This protocol describes a general method for the extraction and quantification of NAT from

biological tissues.

1. Materials:

Tissue sample (e.g., brain, liver)

Methanol (LC-MS grade)

Chloroform (LC-MS grade)

Water (LC-MS grade)
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Internal standard (e.g., N-Arachidonoyl Taurine-d4)

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Nitrogen evaporator

UPLC-MS/MS system

2. Procedure:

Homogenize a known weight of frozen tissue in ice-cold methanol containing the internal

standard.

Add chloroform and water to the homogenate for lipid extraction (e.g., Bligh-Dyer method).

Vortex the mixture and centrifuge to separate the phases.

Collect the lower organic phase.

Evaporate the solvent under a stream of nitrogen.

Reconstitute the lipid extract in an appropriate solvent.

Perform solid-phase extraction (SPE) for sample cleanup. Condition the SPE cartridge with

methanol, followed by water. Load the sample, wash with water, and elute the analytes with

methanol.

Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS

analysis.

Inject the sample into the UPLC-MS/MS system. Separation is typically achieved on a C18

column with a gradient of water and methanol/acetonitrile containing a modifier like

ammonium acetate or formic acid.

Monitor the specific parent-to-daughter ion transitions for NAT and the internal standard in

multiple reaction monitoring (MRM) mode.
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Workflow for NAT quantification by LC-MS/MS.

B. N-Acyltransferase Activity Assay for NAT
Biosynthesis
This protocol outlines a method to measure the activity of NAT-synthesizing enzymes in tissue

homogenates.
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1. Materials:

Tissue sample (e.g., liver)

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)

Arachidonoyl-CoA

Taurine

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4)

Acetonitrile

LC-MS/MS system

2. Procedure:

Homogenize the tissue in ice-cold homogenization buffer.

Centrifuge the homogenate to obtain the desired cellular fraction (e.g., microsomal or

cytosolic fraction).

Determine the protein concentration of the fraction.

Set up the reaction mixture containing the tissue homogenate (a specific amount of protein),

arachidonoyl-CoA, and taurine in the reaction buffer.

Incubate the reaction at 37°C for a defined period.

Stop the reaction by adding an excess of cold acetonitrile.

Centrifuge to pellet the precipitated proteins.

Analyze the supernatant for the amount of NAT produced using LC-MS/MS as described in

the previous protocol.

Calculate the enzyme activity as the amount of NAT produced per unit of time per amount of

protein.
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C. Calcium Imaging Assay for TRPV1/TRPV4 Activation
This protocol describes a method to assess the activation of TRPV1 or TRPV4 by NAT using a

fluorescent calcium indicator.

1. Materials:

Cells expressing the target receptor (TRPV1 or TRPV4)

Calcium imaging buffer (e.g., HBSS)

Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)

Pluronic F-127

N-Arachidonoyl Taurine (NAT) solution

Positive control (e.g., capsaicin for TRPV1)

Fluorescence microscope with an imaging system

2. Procedure:

Plate the cells on glass-bottom dishes suitable for microscopy.

Load the cells with the calcium indicator by incubating them in a solution of the dye (e.g., 2-5

µM Fura-2 AM with 0.02% Pluronic F-127) in imaging buffer at 37°C for 30-60 minutes.

Wash the cells with imaging buffer to remove excess dye and allow for de-esterification of

the dye.

Mount the dish on the microscope stage and perfuse with imaging buffer.

Acquire baseline fluorescence images. For Fura-2, this involves alternating excitation at 340

nm and 380 nm and recording emission at 510 nm. For Fluo-4, excite at ~490 nm and record

emission at ~520 nm.

Apply the NAT solution to the cells and continuously record the fluorescence changes.
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Apply a positive control at the end of the experiment to confirm cell responsiveness.

Analyze the data by calculating the ratio of fluorescence intensities (for Fura-2) or the

change in fluorescence intensity (for Fluo-4) over time, which reflects the change in

intracellular calcium concentration.

Plate Cells on
Glass-Bottom Dish

Load Cells with
Calcium Indicator

Wash to Remove
Excess Dye

Acquire Baseline
Fluorescence

Apply NAT and
Record Fluorescence

Analyze Calcium
Concentration Changes

Click to download full resolution via product page

Workflow for Calcium Imaging Assay.

V. Conclusion
The biosynthesis and signaling of N-Arachidonoyl Taurine exhibit notable species-specific

differences, particularly in the enzymatic machinery for its synthesis. While FAAH is a
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conserved degradation enzyme, the synthetic pathways involving BAAT, ACNAT1, and ACNAT2

differ between rodents and humans. The primary signaling actions of NAT identified to date are

mediated by TRPV1 and TRPV4. Further research is required to fully elucidate the quantitative

differences in NAT metabolism and signaling across species and to explore its potential

interactions with other receptors like GPR55. The provided protocols and data serve as a

foundation for researchers to delve deeper into the physiological and pathological roles of this

intriguing lipid mediator.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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